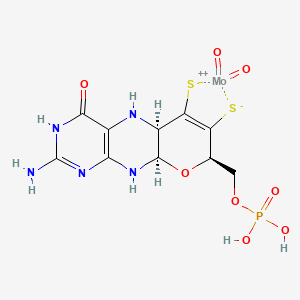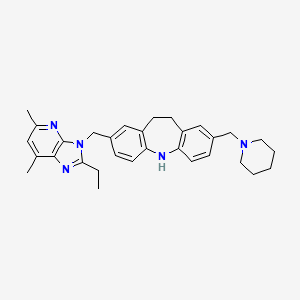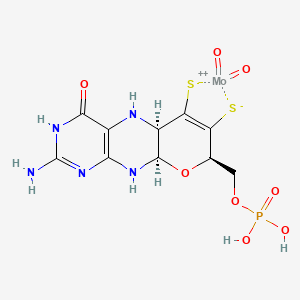
Molybdenum cofactor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum cofactor is a vital component in various biological systems, essential for the catalytic activity of molybdenum-dependent enzymes. This cofactor is a complex molecule that includes molybdenum bound to a pterin compound, forming a unique structure that facilitates redox reactions. This compound is indispensable for the proper functioning of enzymes involved in nitrogen, sulfur, and carbon metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of molybdenum cofactor involves several steps:
Formation of Cyclic Pyranopterin Monophosphate: This initial step involves the conversion of guanosine triphosphate (GTP) into cyclic pyranopterin monophosphate.
Formation of Molybdopterin: The cyclic pyranopterin monophosphate undergoes further modifications, including the insertion of sulfur atoms, to form molybdopterin.
Insertion of Molybdenum: Molybdenum is inserted into molybdopterin to form the active this compound.
Additional Modifications: In bacteria, additional modifications may occur, such as the attachment of a nucleotide to the phosphate group of molybdopterin
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Molybdenum cofactor participates in various redox reactions, including:
Oxidation: Facilitates the transfer of oxygen atoms.
Reduction: Involves the gain of electrons.
Substitution: Replacement of one ligand with another in the coordination sphere of molybdenum.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen, hydrazine.
Reaction Conditions: Typically, these reactions occur under physiological conditions, with specific enzymes catalyzing the processes
Major Products: The products of these reactions vary depending on the specific enzyme and substrate involved. Common products include sulfates, nitrates, and various organic compounds .
Scientific Research Applications
Molybdenum cofactor has diverse applications in scientific research:
Chemistry: Used in studying redox reactions and enzyme catalysis.
Biology: Essential for understanding metabolic pathways involving nitrogen, sulfur, and carbon.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industry: Potential applications in biocatalysis and environmental remediation
Mechanism of Action
Molybdenum cofactor exerts its effects by facilitating redox reactions within molybdenum-dependent enzymes. The cofactor’s unique structure allows it to shuttle between different oxidation states, enabling the transfer of electrons and oxygen atoms. This process is crucial for the catalytic activity of enzymes such as nitrate reductase, sulfite oxidase, and xanthine dehydrogenase .
Comparison with Similar Compounds
Iron-Molybdenum Cofactor: Found in nitrogenase, unique to certain bacteria.
Tungsten Cofactor: Found in some hyperthermophilic archaea and bacteria.
Comparison: Molybdenum cofactor is unique in its widespread occurrence across different biological systems and its involvement in diverse metabolic pathways. Unlike the iron-molybdenum cofactor, which is specific to nitrogenase, this compound is found in a variety of enzymes. Tungsten cofactor, on the other hand, is less common and primarily found in extremophiles .
Properties
CAS No. |
73508-07-3 |
|---|---|
Molecular Formula |
C10H12MoN5O8PS2 |
Molecular Weight |
521.3 g/mol |
IUPAC Name |
(5aR,8R,9aR)-2-amino-4-oxo-8-(phosphonooxymethyl)-3,5,5a,8,9a,10-hexahydropyrano[3,2-g]pteridine-6,7-dithiolate;dioxomolybdenum(2+) |
InChI |
InChI=1S/C10H14N5O6PS2.Mo.2O/c11-10-14-7-4(8(16)15-10)12-3-6(24)5(23)2(21-9(3)13-7)1-20-22(17,18)19;;;/h2-3,9,12,23-24H,1H2,(H2,17,18,19)(H4,11,13,14,15,16);;;/q;+2;;/p-2/t2-,3+,9-;;;/m1.../s1 |
InChI Key |
HDAJUGGARUFROU-JSUDGWJLSA-L |
Isomeric SMILES |
C([C@@H]1C(=C([C@H]2[C@@H](O1)NC3=C(N2)C(=O)NC(=N3)N)[S-])[S-])OP(=O)(O)O.O=[Mo+2]=O |
Canonical SMILES |
C(C1C(=C(C2C(O1)NC3=C(N2)C(=O)NC(=N3)N)[S-])[S-])OP(=O)(O)O.O=[Mo+2]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide](/img/structure/B10798791.png)
![(8R,9R,13R,14R,17R)-17-[(1R)-1-[2-(dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B10798795.png)


![N-[5-[3-[2-(Cyclopropylmethylamino)pyrimidin-4-yl]-7-[(dimethylamino)methyl]-6-methylimidazo[1,2-a]pyridin-2-yl]-2-fluorophenyl]methanesulfonamide](/img/structure/B10798809.png)
![Tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]piperazine-1-carboxylate](/img/structure/B10798811.png)

![N-[3-[[4-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenyl]methoxy]phenyl]benzamide](/img/structure/B10798820.png)

![2-[[3-[4-[[4-(4-Phenylphenyl)-1,3-thiazol-2-yl]amino]phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide](/img/structure/B10798844.png)
![5-((6-([1,1'-biphenyl]-4-yl)-5-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid](/img/structure/B10798848.png)
![N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide](/img/structure/B10798849.png)
![[3-ethenyl-10,10b-dihydroxy-6-[(2-isothiocyanatoethylamino)methoxy]-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B10798853.png)

